(2R,6R)-2,6-dimethylpiperazine

Übersicht

Beschreibung

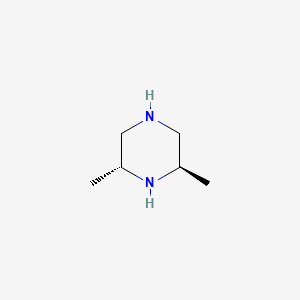

(2R,6R)-2,6-Dimethylpiperazine is a chiral compound with two methyl groups attached to the second and sixth positions of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-dimethylpiperazine typically involves the cyclization of appropriate diamines or the reduction of diketopiperazines. One common method is the reduction of 2,6-dimethylpiperazine-1,4-dione using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of diketopiperazines or the use of chiral catalysts to ensure the desired stereochemistry. The process parameters, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (2R,6R)-2,6-Dimethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert diketopiperazines to this compound using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: this compound from diketopiperazines.

Substitution: N-substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)

One of the notable applications of (2R,6R)-2,6-dimethylpiperazine is its role as an allosteric inhibitor of CPS1, a target in cancer therapy. Research has demonstrated that this compound can effectively inhibit CPS1 activity, which is crucial in certain cancer types where CPS1 overexpression aids tumor growth by regulating ammonia levels.

- Case Study : A study identified this compound derivatives as potent inhibitors of CPS1. The compound H3B-374 was shown to have an IC₅₀ of 360 nM, significantly enhancing the activity compared to other stereoisomers .

| Compound | IC₅₀ (nM) | Binding Interaction |

|---|---|---|

| H3B-374 | 360 | Allosteric pocket |

| H3B-616 | 66 | Improved potency |

Melanocortin Receptor Modulation

This compound has also been explored for its effects on melanocortin receptors. Compounds derived from piperazine structures have been identified as selective agonists or antagonists for the melanocortin subtype-4 receptor, which is implicated in obesity and metabolic regulation.

- Case Study : A series of piperazine derivatives were optimized to enhance binding affinity at the human MC4 receptor. One compound exhibited a Ki value of 3.2 nM, showcasing the potential for developing treatments targeting metabolic disorders .

Synthesis and Structural Insights

The synthesis of this compound and its derivatives often involves structure-activity relationship (SAR) studies to optimize their pharmacological properties.

- Structural Insights : The cocrystal structure of H3B-374 bound to CPS1 revealed critical binding interactions that inform further optimization strategies for enhancing potency and selectivity .

Antibacterial Activity

Recent studies have investigated the use of this compound derivatives as potential antibacterial agents against Mycobacterium tuberculosis. These compounds demonstrated significant inhibitory activity against DNA gyrase, a crucial enzyme for bacterial DNA replication.

Wirkmechanismus

The mechanism of action of (2R,6R)-2,6-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.

Molecular Targets and Pathways:

Enzymes: this compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

Receptors: The compound may bind to receptors in the central nervous system, affecting neurotransmission and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(2S,6S)-2,6-Dimethylpiperazine: The enantiomer of (2R,6R)-2,6-dimethylpiperazine with different stereochemistry.

2,5-Dimethylpiperazine: A structural isomer with methyl groups at different positions.

2,6-Dimethylmorpholine: A related compound with an oxygen atom in the ring structure.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its isomers and related compounds.

Biologische Aktivität

(2R,6R)-2,6-Dimethylpiperazine is a chiral compound belonging to the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. Its specific stereochemistry significantly influences its biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it acts as an allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) , which is crucial for synaptic transmission and plasticity in the brain. This interaction enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent mechanism that is independent of N-methyl-D-aspartate receptors (NMDARs) .

Biochemical Pathways Influenced:

- Long-term potentiation

- G13 signaling pathway

- Integrin signaling pathway

- Platelet activation

- MAPK signaling pathway .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Compounds with similar piperazine structures have been studied for their potential antidepressant properties. The modulation of AMPARs may contribute to mood regulation .

- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit selective antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can modulate various biochemical pathways critical for cellular function .

Study 1: Allosteric Modulation of CPS1

A study investigated the effects of various stereoisomers of 2,6-dimethylpiperazines on carbamoyl phosphate synthetase 1 (CPS1). The (2R,6R) isomer demonstrated an 18-fold enhancement in activity compared to other isomers, with an IC50 value of 360 nM. This highlights the importance of stereochemistry in determining biological efficacy .

Study 2: Antimicrobial Potency Against Mycobacterium tuberculosis

In research focused on DNA gyrase inhibitors, compounds derived from this compound showed significant inhibitory potency against Mtb DNA gyrase. One compound demonstrated an IC50 value of 2.0 μM and lower minimum inhibitory concentrations (MICs) compared to standard treatments .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential modulation of AMPARs | |

| Antimicrobial | Inhibitory effects on Mtb DNA gyrase | |

| Enzyme Inhibition | Modulation of CPS1 activity |

| Mechanism | Description | Reference |

|---|---|---|

| AMPAR Modulation | Enhances excitatory synaptic transmission | |

| Long-term Potentiation | Influences synaptic plasticity | |

| G13 Signaling Pathway | Affects cellular signaling pathways |

Eigenschaften

IUPAC Name |

(2R,6R)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296419 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-49-2 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.